Indolin-7-amine hydrochloride

Catalog No.
S14194974
CAS No.
M.F
C8H11ClN2
M. Wt
170.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indolin-7-amine hydrochloride

Product Name

Indolin-7-amine hydrochloride

IUPAC Name

2,3-dihydro-1H-indol-7-amine;hydrochloride

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

InChI

InChI=1S/C8H10N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5,9H2;1H

InChI Key

MCKFUNDNTCJWTC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2N.Cl

Indolin-7-amine hydrochloride is a chemical compound characterized by its indole structure, specifically featuring an amine group at the 7-position of the indole ring. This compound is part of a larger family of indole derivatives, known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for Indolin-7-amine hydrochloride is C8H10N2HClC_8H_{10}N_2\cdot HCl, and it is often utilized in research settings due to its unique properties and potential therapeutic implications.

Typical of indole derivatives. Key reactions include:

  • Electrophilic Substitution: The indole ring's reactivity allows for electrophilic substitution at the C3 position, which is significantly more reactive than benzene due to the nitrogen atom's influence on electron density .
  • Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of more complex derivatives or functional groups.
  • Alkylation: Indolin-7-amine can participate in alkylation reactions, where an alkyl group is introduced to the nitrogen atom or carbon atoms of the indole structure .

These reactions can be leveraged in synthetic organic chemistry to create a variety of indole-based compounds.

Indolin-7-amine hydrochloride exhibits notable biological activities, particularly in pharmacology. Research indicates that compounds with indole structures often demonstrate:

  • Anticancer Properties: Some studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects: Indoles are also investigated for their potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

The specific biological activities of Indolin-7-amine hydrochloride may vary based on its structural modifications and the presence of substituents.

Several methods exist for synthesizing Indolin-7-amine hydrochloride, including:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde to form indoles. Variations can lead to substituted indoles like Indolin-7-amine .
  • Vilsmeier-Haack Reaction: This method can be used to formylate indoles, which can then be further reacted to yield Indolin-7-amine derivatives .
  • Multicomponent Reactions: Recent advancements include multicomponent reactions that allow for the simultaneous formation of multiple bonds, facilitating the synthesis of complex indole structures efficiently .

These methods highlight the versatility and efficiency of synthetic pathways available for producing Indolin-7-amine hydrochloride.

Indolin-7-amine hydrochloride has several applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in cancer therapy and neuroprotection.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving Indolin-7-amine hydrochloride focus on its binding affinity and activity against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how Indolin-7-amine interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological efficacy against cell lines or specific disease models.

Such studies are crucial for understanding the therapeutic potential and optimizing the chemical structure for enhanced activity.

Indolin-7-amine hydrochloride shares structural similarities with several other compounds within the indole family. Here are some notable examples:

Compound NameStructureUnique Features
IndoleBasic structure without substitutionsFoundational structure for many derivatives
5-HydroxyindoleHydroxyl group at C5Exhibits different biological properties
3-MethylindoleMethyl group at C3Known for its role in fragrance and flavor
TryptophanAmino acid with an indole side chainEssential amino acid involved in neurotransmitter synthesis

Indolin-7-amine hydrochloride is unique due to its specific amine substitution at the 7-position, which influences its reactivity and biological activity compared to these similar compounds.

Through these comparisons, it becomes evident that while many compounds share a common indole framework, their unique substituents dictate their chemical behavior and potential applications.

Early Developments in Indoline Synthesis

The exploration of indoline derivatives began in the late 19th century with the serendipitous discovery of oxindoles and indolenines. A pivotal advancement arose from the Friedel-Crafts alkylation of anilines, which enabled the construction of the indoline core through cyclization reactions. By the mid-20th century, the Olah laboratory revolutionized indoline synthesis using triflic acid to generate superelectrophilic intermediates, facilitating the efficient production of 3,3-diaryl-indoline-2-ones. These methods laid the groundwork for diversifying substitution patterns, including the introduction of amino groups at strategic positions.

The 3-(4-hydroxyphenyl)indoline-2-one scaffold emerged as a prototype for anticancer agents, with early derivatives like oxyphenisatin demonstrating unanticipated tumor-suppressive activity. This discovery spurred interest in functionalizing the indoline nucleus at positions such as C-3, N-1, and C-7 to enhance target selectivity and metabolic stability.

Modern Advances in Functionalization

Contemporary strategies emphasize regioselective modifications, particularly at the 7-position, to modulate electronic and steric properties. For example, the introduction of electron-donating groups like amines at C-7 increases hydrogen-bonding capacity, improving interactions with kinase ATP-binding pockets. The hydrochloride salt form of indolin-7-amine further enhances solubility, a critical factor in oral bioavailability.

Recent work on 1-(3-dimethylaminopropyl)indolin-2-one derivatives highlights the impact of N-alkylation on antiproliferative activity. Compounds bearing dimethylaminopropyl groups at N-1 exhibited IC~50~ values below 2 µM against non-small cell lung cancer (NSCLC) cells, outperforming sunitinib in preclinical models. These findings underscore the synergistic effects of dual substitution at N-1 and C-7 in optimizing pharmacokinetic profiles.

Catalyst SystemSolventTemperature (°C)Hydrogen Pressure (atm)Yield (%)Reaction Time (h)
Pt/C + p-toluenesulfonic acidWaterRoom temperature1-385-952-6
Pd(OCOCF₃)₂ + (R)-17Toluene80-1205-1090-988-24
Ru(II) complexesOrganic solvents100-15010-5070-8512-48
Ni/Ru bimetallic catalystsAqueous200-3501-560-8024-72
Raney NickelMethanol/Ethanol50-801-575-906-12
Pd(OAc)₂ + P(p-Cl-C₆H₄)₃Toluene/1,4-dioxane90-150N/A62-8312-24

The palladium-catalyzed intramolecular carbon-hydrogen amination represents another significant advancement in indoline synthesis [5]. This methodology employs picolinamide-protected beta-arylethylamine substrates under mild operating conditions with low catalyst loadings [5]. The reaction features high efficiency and utilizes inexpensive reagents, making it an attractive option for large-scale synthesis applications [5].

Nickel photoredox dual catalysis has emerged as a highly regioselective approach for indoline synthesis [6]. This methodology combines the advantages of nickel catalysis with photoredox activation to achieve exceptional regioselectivity for 3-substituted indoline products [6]. The process requires oxidation to nickel(III) species for the difficult carbon-nitrogen bond-forming reductive elimination step, producing nickel(I) complexes that are subsequently reduced to nickel(0) [6].

Regioselective Functionalization at the 7-Position

The regioselective functionalization of indoline and indole derivatives at the 7-position presents unique synthetic challenges due to the electronic properties of the aromatic system and the need to differentiate between multiple reactive sites [7] [8]. Traditional strategies in indole chemistry have not provided high-yielding access to certain substitution patterns, particularly 3,5,7-trisubstituted indoles [7].

The Heck cyclization strategy has proven to be highly effective for the synthesis of 7-functionalized indoles [7]. This approach allows the preparation of 7-iodo, 7-alkoxy, 7-amino, and 7-nitroindoles bearing additional functionalities at the 3- and 5-positions [7]. The mild reaction conditions employed in this methodology enable the preparation of indoles with a wide range of substituents [7]. However, this strategy has limitations when applied to very electron-deficient indoles such as 7-nitroindoles, where the aromatization of the 7-nitrodihydroindole intermediate may be incomplete [7].

Rhodium-catalyzed regioselective carbon-hydrogen functionalization at the 7-position has been achieved using nitrogen-imino directing groups [8]. This methodology employs low catalyst loadings of bis(pentamethylcyclopentadienyl)rhodium dichloride dimer with silver hexafluoroantimonate as activator [8]. The nitrogen-imino directing group is crucial for achieving high regioselectivity and reactivity of the metal catalyst [8]. The protocol has been successfully applied to the synthesis of pyroquilon from indole through a concise four-step sequence [8].

Ruthenium(II)-catalyzed carbon-hydrogen amidation at the 7-position of indoline represents a significant advancement in direct functionalization methodologies [9] [10]. This approach utilizes dioxazolone as an environmentally benign amidating agent under ambient reaction conditions [9]. The ruthenium(II) biscarboxylate catalysis operates through base-assisted internal electrophilic-type substitution mechanisms with weak oxygen coordination [10]. The methodology enables both carbon-nitrogen and carbon-carbon bond formation with excellent site selectivity [10].

Palladium-catalyzed regioselective arylation at the 7-position has been accomplished using nitrogen-phosphorus(V) di-tert-butyl directing groups [8]. This methodology provides an alternative approach to rhodium catalysis while maintaining high selectivity for the 7-position [8]. The palladium(II)-catalyzed process operates under mild conditions and tolerates various functional groups [8].

Iridium-catalyzed direct 7-amination of nitrogen-pivaloylindole has been developed using bis(pentamethylcyclopentadienyl)iridium dichloride as precatalyst [8]. This methodology employs sulfonoazides as nitrogen sources and provides access to 7-amino indole derivatives [8]. The process demonstrates good functional group tolerance and operates under relatively mild conditions [8].

Table 2: Regioselective Functionalization at the 7-Position

MethodDirecting GroupCatalyst Loading (mol%)Temperature (°C)Selectivity (C7:Others)Yield (%)
Heck cyclizationVinyl group5-1080-120>20:168-91
Rhodium-catalyzed C-H activationN-imino group1-2.5Room temperature>19:142-85
Ruthenium-catalyzed amidationN-pivaloyl5-10120-140>95:570-92
Palladium-catalyzed arylationN-P(O)tBu₂5-10100-120>15:165-88
Iridium-catalyzed aminationN-silyl2.5-580-100>10:155-82
Direct electrophilic substitutionFree indoleStoichiometric0-255:145-75

The practical synthesis of 7-prenylindole has been accomplished using an aza-Claisen rearrangement as the key step [1]. This four-step synthesis from indoline achieves an overall yield of 62 percent [1]. The process begins with nitrogen-dimethylpropargylation of indoline using classical methods, followed by semi-hydrogenation to produce the corresponding dimethylallyl amine [1]. The subsequent acid-promoted aza-Claisen rearrangement introduces the prenyl group ortho to the nitrogen atom [1].

The regioselective carbon-hydrogen olefination at the 7-position of indoles has been achieved through rhodium-catalyzed processes [8]. The nitrogen-imino directing group proves crucial for achieving high regioselectivity and reactivity [8]. This protocol has been demonstrated through the concise synthesis of biologically relevant compounds, showcasing its utility in medicinal chemistry applications [8].

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies have gained considerable attention in the preparation of indoline derivatives due to their environmental benefits, atom economy, and often enhanced reaction rates [11] [12] [13]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures while maintaining high yields and selectivity [11].

The solvent-free synthesis of 1-(2-pyridyl)indoline derivatives represents a significant advancement in green chemistry approaches [11]. This methodology involves the direct reaction between indoline or indoline derivatives with pyridine derivatives such as 2-chloropyridine or 2-bromopyridine [11]. The reaction proceeds by simple mixing of the reactants at room temperature followed by heating to 80-100 degrees Celsius [11]. The system solidifies upon completion, typically within 2 minutes, and the product is isolated through aqueous workup [11]. This approach achieves yields of 85-95 percent with excellent atom economy [11].

Metal-free and reagent-free synthesis of indoline derivatives has been accomplished through intramolecular amination between urea nucleophiles and unactivated alkenes [13]. This methodology proceeds through hydrogen bond-mediated internal proton transfer at the terminal alkene, resulting in facile amination to give indoline products [13]. The ring closure occurs within a few hours in the presence of pre-dried silica gel, achieving good yields without requiring metal catalysts or additional reagents [13]. In the absence of silica gel, the ring closure can be achieved overnight with stirring in dry solvent [13].

The catalyst and solvent-free microwave-assisted synthesis of 3-indolyl-3-hydroxy oxindoles has been developed as an expeditious methodology [12]. This approach involves the reaction between isatin and indole derivatives under microwave irradiation without the use of catalysts or solvents [12]. The reaction proceeds in very short times of 5-10 minutes, achieving yields ranging from 31 to 98 percent [12]. The methodology offers significant advantages over conventional methods in terms of simplicity and reaction time [12].

Base-mediated carbon-hydrogen activation combined with defluorinative carbon-nitrogen coupling has emerged as a transition-metal-free approach to indoline synthesis [14]. This methodology employs potassium hexamethyldisilazide as the exclusive base to mediate a domino carbon(sp³)-hydrogen activation, 1,2-addition, and defluorinative nucleophilic aromatic substitution cyclization sequence [14]. The process provides 1,2-diarylindolines from ortho-fluorinated methyl-arenes and nitrogen-aryl imines in yields up to 96 percent [14].

Table 3: Solvent-Free Synthesis Methodologies

SubstrateCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Product Type
Indoline + 2-bromopyridineHeat only80-1002 min85-951-(2-pyridyl)indoline
N-allylaniline + aryl isocyanateSilica gelRoom temperature2-6 h85-92Indoline derivatives
Isatin + indoleBase catalyst80-1005-10 min31-983-indolyl-3-hydroxy oxindoles
O-allylic aniline + aryl isocyanateSilica gel/BaseRoom temperature4 h88-92Indoline with carbonyl
Quinoline + indoleHCl155-1754-6 h74-90Quinoline-indole adducts
Pyridine + acetophenone + alkenesCuBr + oxidant1305 h65-85Indolizines

The facile metal-free and solvent-free autoxidative coupling of quinolines with indoles has been demonstrated as an atom-economic method [15]. This process requires no external oxidants other than air and proceeds through a mechanism where quinoline acts as both electrophile and oxidant [15]. The reaction can be performed neat or under air atmosphere without significant loss in yield [15]. The methodology provides access to quinoline-indole coupling products that are difficult to obtain through traditional condensation reactions [15].

Solvent-free synthesis methodologies have also been extended to the preparation of indolizine derivatives using copper bromide catalysts [16]. This approach involves the three-component coupling of pyridine, acetophenone, and electron-deficient alkenes under solvent-free conditions [16]. The reaction proceeds at 130 degrees Celsius for 5 hours, achieving yields of 65-85 percent [16]. The methodology demonstrates the versatility of solvent-free approaches in accessing diverse heterocyclic frameworks [16].

The development of solvent-free methodologies has been driven by the need to address environmental concerns associated with traditional synthetic approaches [13]. These methods often provide enhanced reaction rates due to the absence of solvent dilution effects and can lead to improved atom economy [13]. Additionally, the simplified workup procedures associated with solvent-free reactions often result in higher purity products and reduced purification requirements [13].

Microwave-Assisted Cyclization Techniques

Microwave-assisted cyclization techniques have revolutionized the synthesis of indoline derivatives by significantly reducing reaction times while maintaining or improving yields compared to conventional heating methods [17] [12] [18] [19]. These methodologies exploit the unique heating characteristics of microwave irradiation to promote rapid and selective cyclization reactions [17].

The microwave-assisted one-pot synthesis of indoles under Sonogashira coupling conditions represents a significant advancement in heterocyclic chemistry [17] [19]. This methodology involves a three-component coupling reaction carried out in two sequential steps under standard Sonogashira conditions [19]. The first step involves the coupling of nitrogen-substituted or nitrogen,nitrogen-disubstituted 2-iodoaniline with terminal alkynes, followed by the addition of acetonitrile and aryl iodides [19]. The process achieves moderate to excellent yields for a variety of polysubstituted indoles using microwave irradiation at 300 watts [19].

The microwave-assisted synthesis proceeds through a well-defined mechanism involving initial Sonogashira coupling to generate nitrogen,nitrogen-dialkyl-2-(1-alkynyl)aniline intermediates [19]. Subsequent oxidative addition of aryl iodides to palladium(0) species produces electrophilic aryl-palladium-iodide complexes that activate the alkyne triple bond through coordination [19]. The resulting π-palladium complexes undergo intramolecular trans-aminopalladation via 5-endo-dig cyclization, affording indolium species [19]. These intermediates undergo methyl group removal through nucleophilic substitution by in situ generated iodide anions, leading to 2,3-disubstituted indole products after reductive elimination [19].

Table 4: Microwave-Assisted Cyclization Techniques

Starting MaterialMicrowave Power (W)Temperature (°C)Reaction Time (min)Yield (%)Catalyst System
2-Iodoaniline + terminal alkyne30060-10020-5060-94PdCl₂(PPh₃)₂ + CuI
N-acetyl-3,3-dimethyl-6-ethoxy-indolineN/A55-5818088HCl gas
β-Nitrostyrenes150-300120-16030-9065-85Pd complexes
Indoline + dioxazolone200-300120-14015-6075-92Ru(II) catalysts
N-alkyl isatin derivatives400-6001002-588-92Base mediated
Phthalimide derivatives200-400150-20010-3070-88Photochemical

The microwave-assisted reductive cyclization of β-nitrostyrenes to indoles has been developed using palladium catalysts with carbon monoxide as the reductant [20]. This methodology provides an efficient route to 3-arylindoles and 2-alkylindoles through a two-step sequence starting from inexpensive reactants [20]. The Henry reaction can be employed to prepare the requisite β-nitrostyrene starting materials, making this approach particularly attractive for large-scale synthesis [20].

Ruthenium-catalyzed carbon-hydrogen amidation of indoline at the 7-position has been achieved under microwave-assisted conditions using dioxazolone as an amidating agent [21]. This protocol enables the synthesis of 7-amino indoline scaffolds in excellent yields at ambient reaction conditions [21]. The readily cleavable amide group serves as a directing group for the amidation process [21]. The derivatives obtained through this methodology are synthetically useful for accessing various natural products and biologically active compounds [21].

The catalyst and solvent-free microwave-assisted synthesis of nitrogen-alkylated imino indoline-2-one derivatives has been accomplished in remarkably short reaction times [22]. This methodology involves the condensation of isatin derivatives with aromatic amines under microwave irradiation [22]. The reactions proceed in 2-5 minutes at 100 degrees Celsius, achieving yields of 88-92 percent [22]. The approach demonstrates the efficiency of microwave heating in promoting rapid condensation reactions [22].

Microwave-assisted photochemical cyclization has been employed for the asymmetric synthesis of indoline derivatives from achiral phthalimide precursors [23]. This methodology combines photochemical intramolecular δ-hydrogen abstraction and cyclization with crystallization-induced deracemization [23]. The process involves the formation of fused indoline products that crystallize as racemic conglomerates, followed by base-catalyzed racemization under suitable conditions [23].

The optimization of microwave-assisted cyclization techniques has focused on several key parameters including microwave power, reaction temperature, reaction time, and catalyst loading [19]. The use of sealed reaction vessels under microwave irradiation allows for the achievement of higher temperatures than the boiling points of the solvents used, leading to accelerated reaction rates [19]. Additionally, the uniform heating provided by microwave irradiation often results in improved selectivity compared to conventional heating methods [19].

Electronic Effects of Amine Substituents on Receptor Binding

The electronic properties of the amine substituent at the 7-position of the indoline nucleus play a crucial role in determining receptor binding affinity and selectivity. The primary amine group at this position exhibits electron-donating characteristics through both inductive and resonance effects, significantly influencing the overall electronic distribution within the heterocyclic framework [1] [2].
Protonation State and Basicity Effects

The 7-amine substituent in indolin-7-amine hydrochloride exists predominantly in its protonated form under physiological conditions, with an estimated pKa value of approximately 9.5 [3]. This protonation state creates a positively charged ammonium ion that serves as a critical electrostatic anchor point for receptor binding. The protonated amine can form ionic interactions with negatively charged residues in the binding site, particularly aspartate and glutamate residues commonly found in neurotransmitter and hormone receptors [1] [4].

Substituent Electronic Effects Analysis

The electronic effects of various substituents on the indoline scaffold demonstrate distinct patterns of influence on receptor binding properties. Fluorine substitution at the 4-position introduces a strong electron-withdrawing effect that decreases the basicity of the 7-amine by approximately 1-2 pKa units [5]. This reduction in basicity can lead to altered binding kinetics and potentially reduced binding affinity for targets that rely on strong electrostatic interactions with the protonated amine.

Conversely, methyl substitution at the 5-position provides a weak electron-donating effect that increases the basicity of the 7-amine by approximately 0.5 pKa units [6]. This enhancement in basicity can strengthen electrostatic interactions with negatively charged binding site residues, potentially improving binding affinity for certain receptor subtypes.
Hydrogen Bonding Capabilities

The primary amine group at the 7-position serves as both a hydrogen bond donor and, when protonated, participates in charge-reinforced hydrogen bonding [7]. This dual functionality enables the formation of bidentate interactions with receptor binding sites, where the amine can simultaneously engage multiple complementary groups. The spatial orientation of the amine relative to the indoline ring system creates a directional hydrogen bonding pattern that contributes to receptor selectivity.

Tautomeric Considerations

The indoline nucleus, unlike its fully aromatic indole counterpart, exhibits reduced tautomeric mobility due to the saturated nature of the 2,3-positions [8]. This structural constraint maintains the amine substituent in a more defined spatial orientation, potentially leading to enhanced binding selectivity through reduced conformational entropy penalties during receptor engagement.

Steric Considerations in Target Engagement

The three-dimensional architecture of indolin-7-amine hydrochloride presents unique steric challenges and opportunities for target engagement. The partially saturated indoline ring system creates a distinctive molecular geometry that differs significantly from fully aromatic indole-based ligands [9] [10].

Conformational Flexibility and Binding Adaptation

The saturated 2,3-positions of the indoline ring introduce conformational flexibility that allows the molecule to adopt multiple binding conformations. This flexibility can be advantageous for engaging binding sites with induced-fit mechanisms, where the receptor undergoes conformational changes upon ligand binding [11]. The puckered nature of the five-membered ring creates a three-dimensional binding surface that can complement contoured receptor binding pockets more effectively than planar aromatic systems.

Steric Bulk and Receptor Selectivity

The 7-amine substituent creates significant steric bulk in the ortho-position relative to the nitrogen atom of the indoline ring. This substitution pattern can lead to steric clashes with receptor binding sites that are optimized for smaller substituents [12]. However, this same steric bulk can provide enhanced selectivity by preventing binding to receptors with restrictive binding pockets while maintaining affinity for targets with more spacious binding sites.

Ring Constraint Effects

The conformational constraint imposed by the indoline ring system affects the spatial presentation of the 7-amine group. Unlike flexible alkyl amines, the rigid attachment of the amine to the aromatic ring creates a defined angular relationship between the amine and the π-system [13]. This geometric constraint can enhance binding affinity through reduced conformational entropy loss upon receptor binding, while simultaneously imposing strict requirements for complementary binding site architecture.
Hydrophobic Surface Interactions

The benzene ring portion of the indoline scaffold provides a hydrophobic surface for interaction with nonpolar amino acid residues in receptor binding sites. The partial saturation of the heterocyclic ring creates an asymmetric hydrophobic profile that can engage binding pockets with specific shape complementarity requirements [10]. This asymmetry can contribute to enhanced binding selectivity compared to symmetric aromatic systems.

Solvent Accessibility and Desolvation

The steric environment around the 7-amine substituent influences solvent accessibility and desolvation energetics during receptor binding. The ortho-positioning of the amine creates a partially buried binding site that may require specific desolvation patterns for optimal receptor engagement [14]. The energy penalty associated with desolvation can be offset by favorable enthalpic interactions with complementary receptor groups, but this balance is highly dependent on the specific binding site architecture.

Comparative Analysis of Indoline vs. Indole Bioisosteres

The structural relationship between indoline and indole represents a classic example of bioisosteric replacement in medicinal chemistry, where the substitution of one chemical group for another produces compounds with similar biological activities but distinct pharmacological profiles [15] [16] [17].

Aromaticity and Electronic Distribution

The fundamental difference between indoline and indole lies in their aromatic character. Indole possesses a fully aromatic 10π-electron system with delocalized electron density across both rings, while indoline contains a partially aromatic system with localized electrons in the saturated 2,3-positions [8]. This difference in aromaticity significantly affects electron distribution and consequently influences binding interactions with biological targets.

The reduced aromaticity of indoline compared to indole results in altered dipole moments and modified electrostatic surface potentials [7]. These changes can lead to different binding orientations and altered selectivity profiles when engaging with receptor binding sites that are sensitive to electronic properties.

Binding Affinity and Selectivity Trade-offs

Indole-based ligands typically demonstrate higher binding affinity due to stronger π-π stacking interactions with aromatic amino acid residues in binding sites [18]. The planar geometry of indole allows for optimal orbital overlap with complementary aromatic systems, leading to enhanced binding energy. However, this increased affinity often comes at the cost of reduced selectivity due to the ubiquitous nature of aromatic interactions in biological systems.

In contrast, indoline-based ligands often exhibit moderate binding affinity but enhanced selectivity due to their unique three-dimensional binding profile [10]. The conformational flexibility and asymmetric shape of indoline can provide better complementarity with specific binding sites while reducing affinity for non-target receptors.

Metabolic Stability Considerations

The metabolic stability profiles of indoline and indole derivatives differ significantly. Indole compounds generally demonstrate higher metabolic stability due to their aromatic character and resistance to oxidative metabolism [19]. The fully conjugated system provides protection against enzymatic degradation, particularly by cytochrome P450 enzymes.

Indoline derivatives, while more susceptible to oxidation at the 2,3-positions, can exhibit altered metabolic pathways that may be advantageous for certain applications [9]. The reduced electron density in the saturated portion of the ring can redirect metabolic processes away from the pharmacologically active 7-amine substituent, potentially leading to improved pharmacokinetic profiles.

Pharmacokinetic and Physicochemical Properties

The physicochemical properties of indoline and indole bioisosteres show distinct differences that impact their pharmacokinetic behavior. Indoline derivatives typically exhibit improved aqueous solubility due to their reduced lipophilicity compared to their indole counterparts [6]. This enhanced solubility can lead to better bioavailability and reduced precipitation in biological systems.

The hydrogen bonding capacity also differs between the two scaffold types. Indoline possesses an additional NH group that can participate in hydrogen bonding interactions, potentially leading to altered tissue distribution and modified binding kinetics [20]. This additional hydrogen bonding capability can be particularly relevant for CNS penetration and blood-brain barrier permeability.

Receptor Subtype Selectivity

The steric and electronic differences between indoline and indole bioisosteres can be exploited to achieve receptor subtype selectivity. For neurotransmitter receptors with closely related binding sites, the subtle differences in molecular geometry and electronic properties can be sufficient to discriminate between subtypes [21].

Indoline-based ligands may demonstrate preferential binding to receptor subtypes with larger binding pockets that can accommodate the additional steric bulk of the saturated ring system. Conversely, indole-based ligands may show enhanced affinity for receptors with planar binding sites that favor aromatic interactions.

Synthetic Accessibility and Chemical Stability

From a synthetic chemistry perspective, indoline derivatives often present different synthetic challenges compared to indole compounds. The reduced aromaticity of indoline can make certain positions more reactive toward electrophilic substitution, potentially simplifying synthetic routes to highly substituted derivatives [22].

The chemical stability of indoline compounds under physiological conditions can be superior to indole derivatives in certain contexts, particularly regarding acid-catalyzed reactions and photo-oxidation processes. However, the susceptibility to oxidation at the 2,3-positions requires careful consideration in formulation development and storage conditions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

170.0610761 g/mol

Monoisotopic Mass

170.0610761 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types